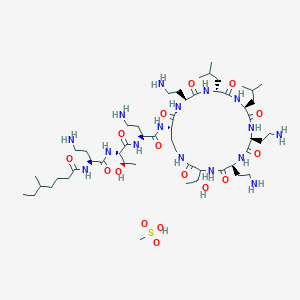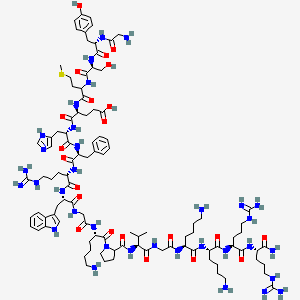
Carbon monoxide C 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide C 11 is a radioactive isotope of carbon monoxide, where the carbon atom is replaced by the carbon-11 isotope. Carbon-11 is an unstable isotope with a half-life of approximately 20.4 minutes. This compound is primarily used in positron emission tomography (PET) imaging due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbon monoxide C 11 is typically produced using a cyclotron. The production involves proton bombardment of nitrogen gas, resulting in the formation of carbon-11. This carbon-11 can then be converted into this compound through various chemical reactions .
Industrial Production Methods: In industrial settings, this compound is produced by passing air through a bed of incandescent coke or coal. Another method involves the reaction of natural gas with oxygen at high temperatures in the presence of a catalyst .
Types of Reactions:
Oxidation: this compound can react with water vapor at high temperatures to form carbon dioxide and hydrogen.
Common Reagents and Conditions:
Oxidation: High temperatures and the presence of water vapor are required for the oxidation reactions.
Major Products:
Oxidation: Carbon dioxide and hydrogen.
Reduction: Metals and carbon dioxide.
Scientific Research Applications
Carbon monoxide C 11 has significant applications in scientific research, particularly in the field of medical imaging. It is used as a radiotracer in positron emission tomography (PET) imaging. This technique allows for the visualization of metabolic processes in the body, aiding in the diagnosis and study of various diseases, including cancer and neurological disorders .
In chemistry, this compound is used to study reaction mechanisms and pathways due to its radioactive properties. It is also employed in the synthesis of various organic compounds, including amides, ketones, acids, esters, and ureas .
Mechanism of Action
Carbon monoxide C 11 exerts its effects primarily through its radioactive decay. The carbon-11 isotope decays by positron emission, which can be detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound within the body .
At the molecular level, carbon monoxide binds strongly to heme proteins, altering their function and metabolism. This binding can interfere with oxygen transport and utilization, leading to hypoxia .
Comparison with Similar Compounds
Carbon Dioxide (CO2): Both carbon monoxide and carbon dioxide are oxides of carbon.
Carbon Monosulfide (CS): This compound is similar to carbon monoxide but contains sulfur instead of oxygen.
Silicon Monoxide (SiO): Similar in structure to carbon monoxide but contains silicon instead of carbon.
Uniqueness: Carbon monoxide C 11 is unique due to its radioactive properties, making it highly valuable in medical imaging and scientific research. Its ability to act as a radiotracer in PET imaging sets it apart from other similar compounds .
Properties
CAS No. |
10456-04-9 |
|---|---|
Molecular Formula |
CO |
Molecular Weight |
27.011 g/mol |
IUPAC Name |
(111C)methylidyneoxidanium |
InChI |
InChI=1S/CO/c1-2/i1-1 |
InChI Key |
UGFAIRIUMAVXCW-BJUDXGSMSA-N |
Isomeric SMILES |
[11C-]#[O+] |
Canonical SMILES |
[C-]#[O+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


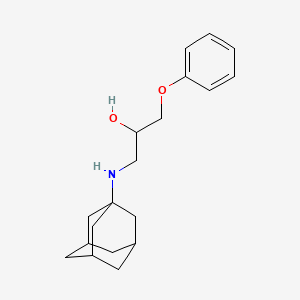
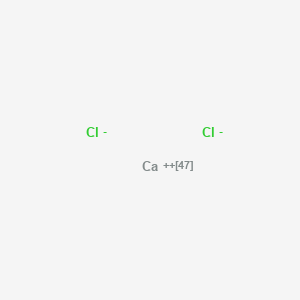
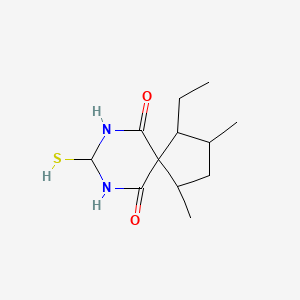

![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)

![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)
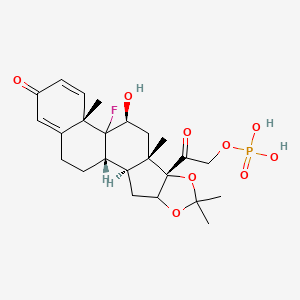
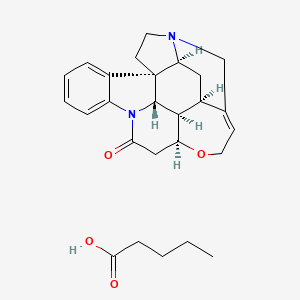
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)


